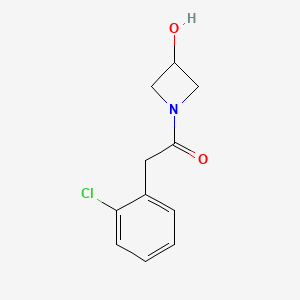
2-(2-Chlorophenyl)-1-(3-hydroxyazetidin-1-yl)ethan-1-one
Descripción general
Descripción
2-(2-Chlorophenyl)-1-(3-hydroxyazetidin-1-yl)ethan-1-one, also known as CHAE, is an organic molecule with a wide range of applications in scientific research and lab experiments. It is a white, crystalline solid that is soluble in water, alcohol and other organic solvents. CHAE has a molecular weight of 253.7 g/mol and a melting point of 102-104°C. CHAE is a derivative of azetidine and is commonly used as a synthetic intermediate in the production of pharmaceuticals, agrochemicals and other organic compounds.
Aplicaciones Científicas De Investigación
Environmental Remediation
Chlorophenols, compounds structurally related to 2-(2-Chlorophenyl)-1-(3-hydroxyazetidin-1-yl)ethan-1-one, have been assessed for their environmental impact and remediation methods. Studies on chlorophenols generally focus on their moderate toxic effects to mammalian and aquatic life and their persistence in environmental settings. Research has highlighted the importance of understanding the fate, behavior, and effective treatment methods for these compounds in aquatic environments, emphasizing the potential of bioremediation strategies to degrade such pollutants significantly, thus reducing their concentrations in a cost-effective manner (Haman et al., 2015).
Endocrine Disruption and Human Health
Chlorophenyl derivatives, similar to 2-(2-Chlorophenyl)-1-(3-hydroxyazetidin-1-yl)ethan-1-one, have been explored for their roles as endocrine disruptors in humans and wildlife. For instance, DDT and DDE, chlorophenyl-containing pesticides, have been studied extensively for their endocrine-disrupting actions, impacting reproductive and immune systems in humans and wildlife. These studies underscore the relevance of understanding the biological effects of chlorophenyl compounds and their metabolites on human health and the environment (Burgos-Aceves et al., 2021).
Synthesis of Novel Compounds
Research on chlorophenyl compounds, including structural analogs of 2-(2-Chlorophenyl)-1-(3-hydroxyazetidin-1-yl)ethan-1-one, often involves the synthesis of novel compounds with potential therapeutic applications. For example, the synthesis and evaluation of arylpiperazine derivatives, which include chlorophenyl groups, have been pursued for their potential in treating depression, psychosis, or anxiety. Such studies highlight the ongoing interest in developing new compounds based on chlorophenyl structures for various biomedical applications (Caccia, 2007).
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-1-(3-hydroxyazetidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-10-4-2-1-3-8(10)5-11(15)13-6-9(14)7-13/h1-4,9,14H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOKLLVOBOCFPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=CC=C2Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-1-(3-hydroxyazetidin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2-Methoxyethyl)[(4-phenylpiperidin-4-yl)methyl]amine](/img/structure/B1468724.png)
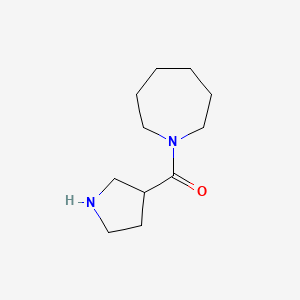
![1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468729.png)
![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-3-carboxylic acid](/img/structure/B1468730.png)
![1-[(2,5-Dimethylphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468731.png)
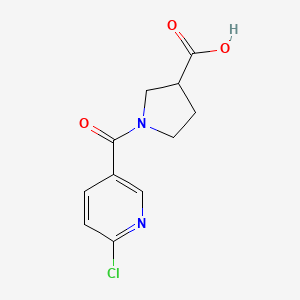
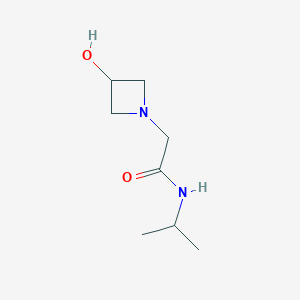

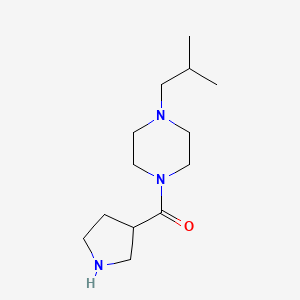
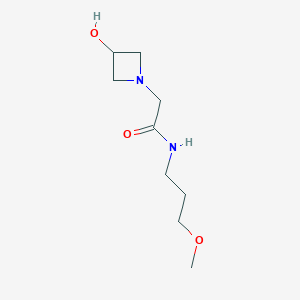
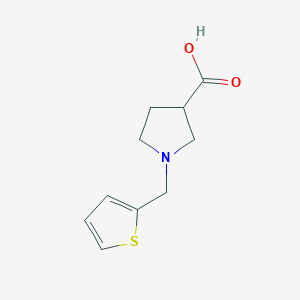
![1-[(3-Bromo-4-fluorophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468745.png)
